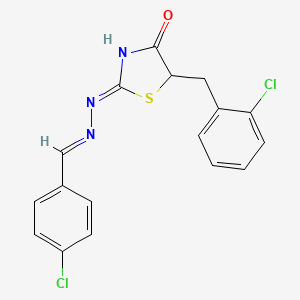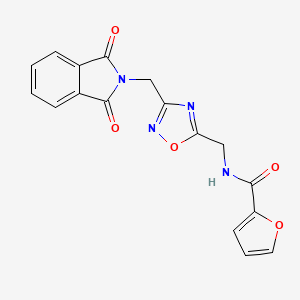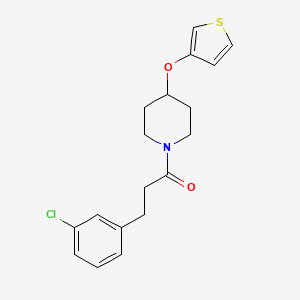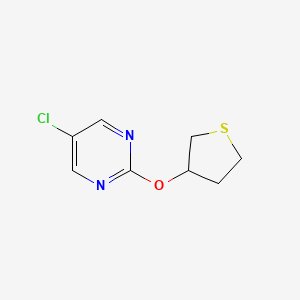
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, an ethoxypyrimidine moiety, and a methoxybenzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Bromination: Introduction of a bromine atom to the aromatic ring of a precursor compound.
Pyrimidine Formation: Formation of the pyrimidine ring through cyclization reactions.
Ethoxylation: Introduction of an ethoxy group to the pyrimidine ring.
Sulfonamide Formation: Coupling of the pyrimidine derivative with a methoxybenzenesulfonyl chloride to form the final sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the sulfonamide or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: May be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, inhibiting their function.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-pyrimidinyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-(6-methoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
- 5-chloro-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide
Uniqueness
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxypyrimidine moiety, in particular, may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-N-(6-ethoxypyrimidin-4-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13-7-12(15-8-16-13)17-22(18,19)11-6-9(14)4-5-10(11)20-2/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMAGCWREBGAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)


![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)

